

(1-Bromo-2,2,2-trifluoroethyl)benzene CAS number 434-42-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(1-Bromo-2,2,2-trifluoroethyl)benzene
Cat. No.:	B2719685

[Get Quote](#)

An In-Depth Technical Guide to **(1-Bromo-2,2,2-trifluoroethyl)benzene** (CAS 434-42-4) for Advanced Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Fluorinated Building Block

(1-Bromo-2,2,2-trifluoroethyl)benzene, registered under CAS number 434-42-4, is a pivotal reagent in modern organic and medicinal chemistry. Its structure, featuring a reactive benzylic bromide and an electron-withdrawing trifluoromethyl group, makes it an exceptional building block for introducing the 2,2,2-trifluoroethylphenyl moiety into complex molecules. The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, tailored for researchers, scientists, and professionals in drug development.

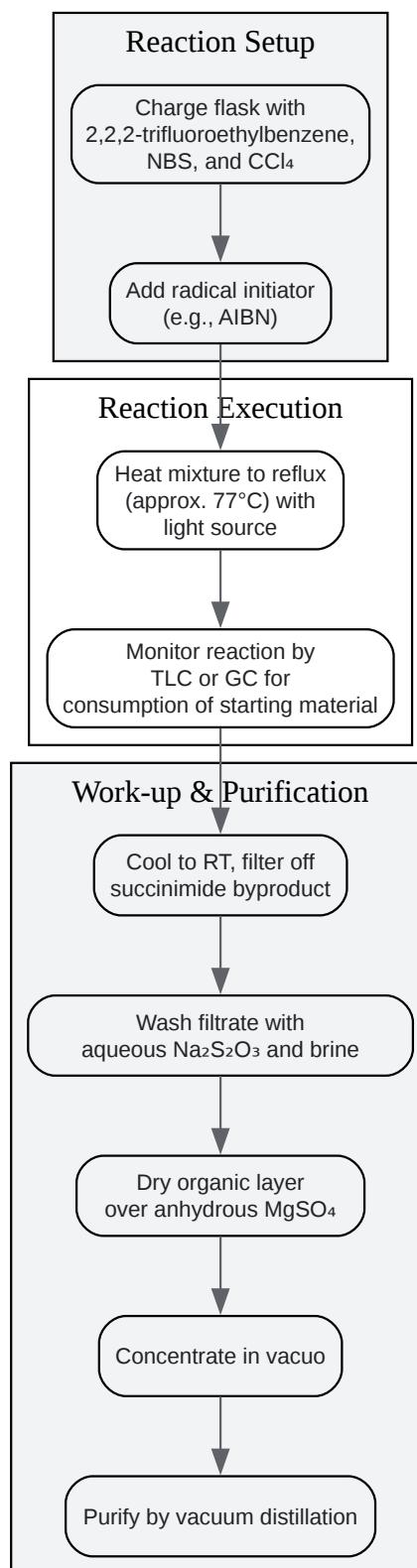
Physicochemical & Spectroscopic Properties

Accurate characterization is the foundation of reproducible science. The key physical properties of **(1-Bromo-2,2,2-trifluoroethyl)benzene** are summarized below. These values are critical for reaction setup, solvent selection, and purification.

Property	Value	Source(s)
CAS Number	434-42-4	
Molecular Formula	C ₈ H ₆ BrF ₃	
Molecular Weight	239.03 g/mol	[1]
Appearance	Liquid	
Density	1.555 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.487	
Flash Point	73.33 °C (164.0 °F)	
InChI Key	IRICHAOGAOFEQI-UHFFFAOYSA-N	
SMILES	FC(F)(F)C(Br)c1ccccc1	

Synthesis: Accessing the Building Block via Radical Bromination

The most direct and efficient method for synthesizing **(1-Bromo-2,2,2-trifluoroethyl)benzene** is through the radical bromination of the benzylic position of 2,2,2-trifluoroethylbenzene.


Mechanistic Rationale

This pathway is favored due to the inherent stability of the intermediate benzylic radical. The C-H bond at the benzylic position is weaker than other aliphatic C-H bonds because its homolytic cleavage results in a radical that is resonance-stabilized by the adjacent aromatic ring.^[2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂) in the reaction medium, which minimizes side reactions such as electrophilic aromatic substitution on the benzene ring.^{[2][3]} The reaction is initiated by light (photolysis) or a radical initiator like 2,2'-azobisisobutyronitrile (AIBN).

Representative Synthesis Protocol

This protocol is a self-validating system based on established principles of benzylic bromination.[\[4\]](#)

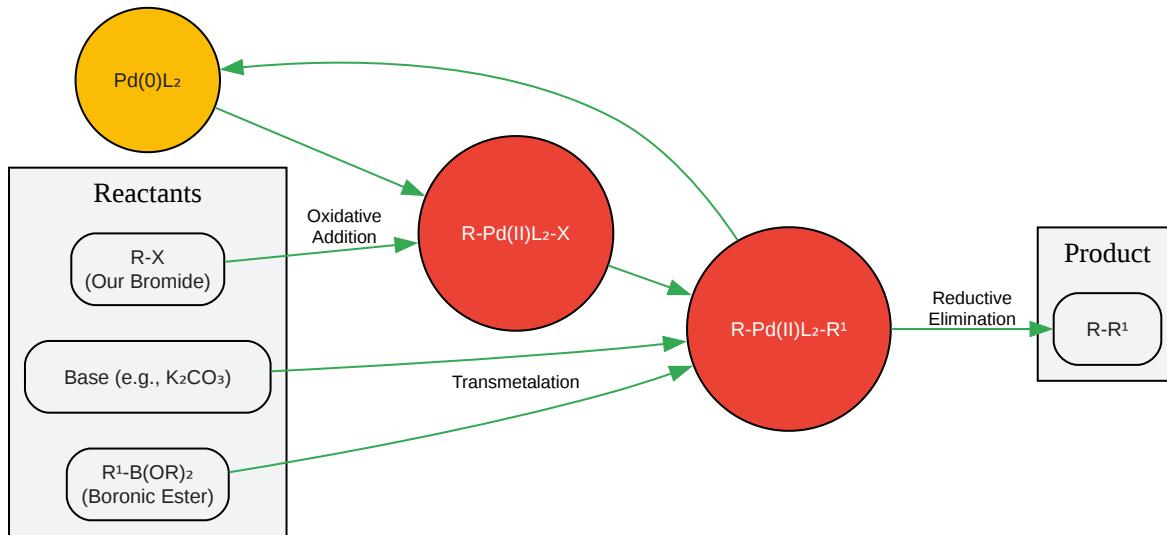
Workflow for Synthesis of **(1-Bromo-2,2,2-trifluoroethyl)benzene**

[Click to download full resolution via product page](#)

Caption: Workflow for radical bromination of 2,2,2-trifluoroethylbenzene.

Step-by-Step Methodology:

- Preparation: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,2,2-trifluoroethylbenzene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a suitable solvent such as carbon tetrachloride (CCl_4).
- Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.02 eq.).
- Reaction: The mixture is heated to reflux (approx. 77°C for CCl_4) and irradiated with a heat lamp or UV lamp to facilitate the reaction.
- Monitoring: The reaction progress is monitored by TLC or GC analysis until the starting material is consumed.
- Work-up: The reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.
- Washing: The filtrate is transferred to a separatory funnel and washed sequentially with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by vacuum distillation to yield **(1-Bromo-2,2,2-trifluoroethyl)benzene** as a clear liquid.


Chemical Reactivity and Synthetic Utility

The synthetic utility of **(1-Bromo-2,2,2-trifluoroethyl)benzene** stems from the reactivity of the benzylic bromide, which readily participates in both transition-metal-catalyzed cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

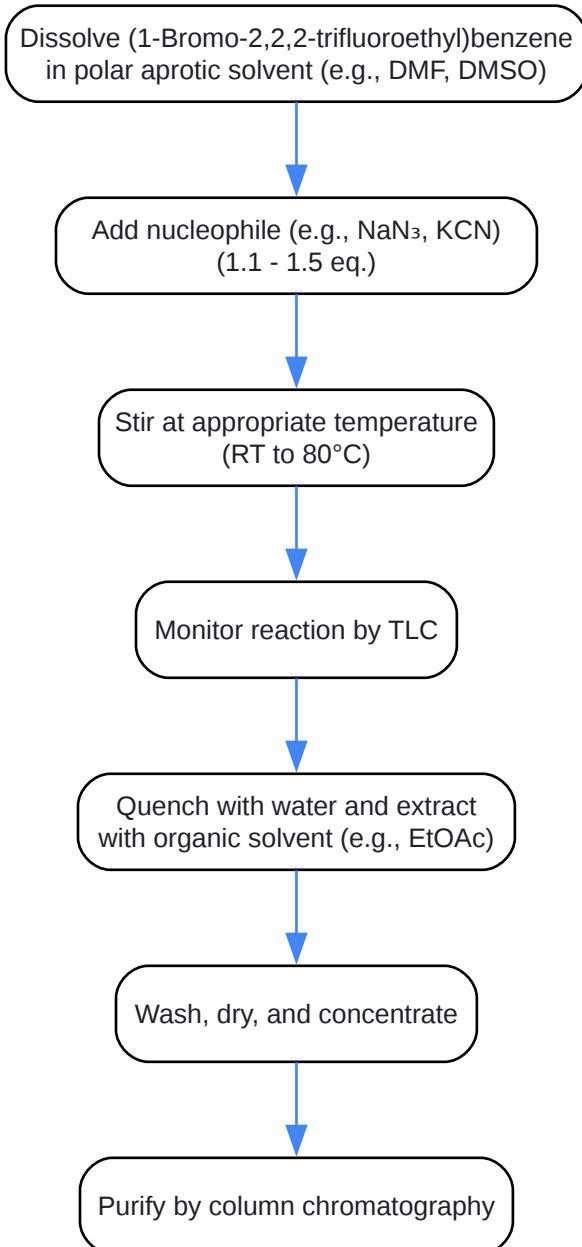
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.^[5] This reaction is fundamental in the synthesis of biaryl and styrenyl compounds, which are common motifs in pharmaceuticals.

Catalytic Cycle for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:


- Preparation: In an oven-dried Schlenk flask, combine the arylboronic acid (1.2 eq.), a base such as potassium carbonate (K_2CO_3 , 2.0 eq.), and a palladium catalyst like $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.).^[5]
- Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
- Reagent Addition: **(1-Bromo-2,2,2-trifluoroethyl)benzene** (1.0 eq.) is added via syringe, followed by a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.^{[5][6]}
- Reaction: The reaction mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.^{[5][6]}

- Work-up: After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated.
- Purification: The crude product is purified by column chromatography on silica gel.

Nucleophilic Substitution ($\text{S}_{\text{n}}1/\text{S}_{\text{n}}2$)

As a benzylic halide, the compound is an excellent substrate for nucleophilic substitution reactions. The reaction can proceed via an $\text{S}_{\text{n}}1$ mechanism, due to the resonance-stabilized benzylic carbocation intermediate, or an $\text{S}_{\text{n}}2$ mechanism. The electron-withdrawing nature of the CF_3 group can influence the reaction pathway. This versatility allows for the direct introduction of a wide range of functional groups, including azides, cyanides, amines, and thiols.

Workflow for Nucleophilic Substitution

[Click to download full resolution via product page](#)

Caption: General workflow for a nucleophilic substitution reaction.

Representative Protocol for Azide Substitution:

- Preparation: Dissolve **(1-Bromo-2,2,2-trifluoroethyl)benzene** (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
- Reagent Addition: Add sodium azide (NaN_3 , 1.5 eq.) to the solution.

- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete by TLC analysis.
- Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
- Washing and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: The resulting azide can be purified by column chromatography if necessary.

Safety, Handling, and Storage

(1-Bromo-2,2,2-trifluoroethyl)benzene is a combustible liquid and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[7]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Precautions: Avoid breathing vapors (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves, eye protection, and face protection (P280).
- First Aid:
 - IF ON SKIN: Wash with plenty of soap and water (P302 + P352).
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
- Storage: Store in a well-ventilated place. Keep cool. Store locked up (P403 + P235, P405). Keep container tightly closed in a dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1-Bromo-2,2,2-trifluoroethyl)benzene | 434-42-4 | AAA43442 [biosynth.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. keyorganics.net [keyorganics.net]
- To cite this document: BenchChem. [(1-Bromo-2,2,2-trifluoroethyl)benzene CAS number 434-42-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2719685#1-bromo-2-2-2-trifluoroethyl-benzene-cas-number-434-42-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com